3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with the molecular formula C12H17BO3. It is also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This compound is characterized by the presence of a boronate ester group, which is a common feature in many organic synthesis applications. The compound is typically a white to gray to brown powder or crystal and is used in various chemical reactions and industrial applications .
Biochemical Analysis
Biochemical Properties
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound interacts with enzymes such as oxidoreductases and transferases, facilitating various biochemical transformations. The nature of these interactions often involves the formation of transient complexes, which can alter the activity of the enzymes and influence the overall reaction kinetics. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further affecting biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase and phosphatase activities. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in metabolic processes, leading to changes in cellular function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme structure, thereby altering its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Beyond this range, the compound’s toxicity increases significantly .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biochemical activities. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with cellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications can direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, further influencing its biochemical roles .
Preparation Methods
The synthesis of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves the reaction of phenol derivatives with boronic acid pinacol esters. One common method includes the use of a palladium catalyst to facilitate the borylation at the benzylic C-H bond of alkylbenzenes . The reaction conditions typically involve inert atmospheres and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods often utilize large-scale reactors and optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Substitution: It can undergo substitution reactions where the boronate ester group is replaced by other substituents. Common reagents used in these reactions include palladium catalysts, hydrogen gas for reductions, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is widely used in scientific research, particularly in the fields of:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: It is used in the manufacture of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to act as a boronate ester. This allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the facilitation of cross-coupling reactions .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol include:
Phenylboronic acid pinacol ester: Similar in structure but lacks the ethyl group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with a phenyl group instead of a hydroxyl group.
4-Hydroxyphenylboronic acid pinacol ester: Similar but with a hydroxyl group on the phenyl ring. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various chemical processes.
Properties
IUPAC Name |
3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJLMPOKWTVQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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